2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine
Description
This compound features a pyridine core substituted at position 5 with a trifluoromethyl (-CF₃) group and at position 2 with a 1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole moiety. The octahydropyrrolo[2,3-c]pyrrole system is a bicyclic amine with two fused pyrrolidine rings, imparting structural rigidity and stereochemical complexity. The trifluoromethyl group contributes to electron-withdrawing effects and lipophilicity, common in bioactive molecules for improved bioavailability .
Properties
IUPAC Name |
1-methylsulfonyl-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2S/c1-22(20,21)19-5-4-9-7-18(8-11(9)19)12-3-2-10(6-17-12)13(14,15)16/h2-3,6,9,11H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXLSPLJEQHGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine is a complex organic molecule notable for its unique structural features, including a trifluoromethyl-substituted pyridine ring and an octahydropyrrolo[2,3-c]pyrrole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This compound's structure is characterized by:
- A trifluoromethyl group that enhances lipophilicity.
- A methanesulfonyl group that may influence solubility and reactivity.
- An octahydropyrrolo moiety that contributes to its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential therapeutic applications:
- Anticancer Activity : The trifluoromethyl group is known to improve the bioavailability of drug candidates. Similar compounds have demonstrated significant anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Derivatives of octahydropyrrolo compounds have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases. The structural similarity to known neuroprotective agents indicates that this compound may also exhibit such properties.
Comparative Analysis with Related Compounds
To better understand the potential of This compound , a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-(Trifluoromethyl)pyridin-2-amine | Pyridine ring with trifluoromethyl | Potential anti-cancer activity |
| Octahydropyrrolo[2,3-c]pyrrole derivatives | Bicyclic structure similar to pyrrolo | Neuroprotective effects |
| 1-Methanesulfonyl-pyrrole derivatives | Sulfonamide functionality | Antimicrobial properties |
The presence of both trifluoromethyl and methanesulfonyl groups in the target compound enhances its lipophilicity, potentially improving bioavailability compared to other analogs.
Example Study
A study involving similar pyridine derivatives demonstrated that modifications at specific positions could lead to enhanced binding affinity for target proteins involved in cancer pathways. These findings support further exploration of This compound in drug development contexts.
Scientific Research Applications
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution Reactions : Utilizing precursors like 2-bromo-5-(trifluoromethyl)pyridine , which can undergo amination in the presence of palladium catalysts.
- Coupling Reactions : These reactions can yield structurally diverse products depending on the amine used and the reaction conditions.
Biological Applications
The compound's unique structure suggests several potential applications in medicinal chemistry:
- Anticancer Activity : The trifluoromethyl group may enhance the compound's ability to interact with cancer cell targets, potentially leading to novel anticancer agents.
- Neuroprotective Effects : Similar compounds with octahydropyrrolo[2,3-c]pyrrole structures have shown promise in neuroprotection, indicating potential therapeutic applications in neurodegenerative diseases.
- Antimicrobial Properties : The methanesulfonyl group is known for its role in enhancing antimicrobial activity, suggesting that this compound could be explored for developing new antibiotics.
Interaction Studies
Understanding how 2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine interacts with biological macromolecules is crucial for elucidating its therapeutic potential. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins or enzymes.
- In vitro and In vivo Studies : Testing the efficacy of the compound in cellular models and animal studies to assess its biological activity.
Case Studies and Research Findings
Recent studies have highlighted the significance of trifluoromethyl groups in enhancing drug-like properties. For example:
- A study published in Journal of Medicinal Chemistry demonstrated that trifluoromethyl-substituted compounds exhibited improved metabolic stability and bioavailability compared to their non-substituted counterparts.
- Research focusing on octahydropyrrolo derivatives has revealed their potential as neuroprotective agents, particularly in models of Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Core
(a) 2-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-Octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(Trifluoromethyl)pyridine
- Key Differences : Replaces methanesulfonyl with a 4-methyl-1,2,3-thiadiazole-5-carbonyl group.
- However, the carbonyl group may reduce metabolic stability compared to the sulfonyl group in the target compound .
(b) 2-[(4R)-4-tert-Butyl-4,5-Dihydro-2-oxazolyl]-5-(Trifluoromethyl)pyridine
- Key Differences : Substitutes the bicyclic pyrrolo-pyrrole with a chiral oxazoline ring and tert-butyl group.
- Implications : The oxazoline’s chirality may improve enantioselective binding, while the tert-butyl group increases lipophilicity. However, the lack of a sulfonyl group reduces hydrogen-bonding capacity compared to the target compound .
(c) 2-(p-Tolyl)-5-(Trifluoromethyl)pyridine (3oa)
Variations in Heterocyclic Systems
(a) 2-(1-{Imidazo[1,2-a]pyridin-2-yl}methyl-Octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(Trifluoromethyl)pyridine
- Key Differences : Replaces methanesulfonyl with an imidazo[1,2-a]pyridinylmethyl group.
- However, the methyl linker may reduce conformational rigidity compared to the sulfonyl group .
(b) 2-(5-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-Octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(Trifluoromethyl)pyridine
Functional Group Comparisons
Preparation Methods
Chlorination-Fluorination Route
Adapted from methods for 2,3-dichloro-5-(trifluoromethyl)pyridine synthesis, the trifluoromethyl group is introduced via sequential halogenation and fluorination:
-
Chlorination :
-
Fluorination :
Table 1 : Optimization of Fluorination Conditions
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 100–140 | 130 | 82 |
| HF Ratio (mol:mol) | 1:1 – 1:3 | 1:1.5 | 80 |
| Catalyst | None, SbCl₃, WCl₆ | None | 82 |
Construction of the Octahydropyrrolo[2,3-c]pyrrole Bicyclic System
Ring-Closing Metathesis (RCM) Approach
A diene precursor undergoes RCM using Grubbs 2nd-generation catalyst:
Reductive Amination and Cyclization
-
Linear Precursor : 1,5-Diamine with ketone groups.
-
Reduction : NaBH₃CN in MeOH, RT, 6 hours.
-
Cyclization : HCl/EtOH, reflux, 4 hours.
Introduction of the Methanesulfonyl Group
Sulfonation of the Bicyclic Amine
-
Substrate : Octahydropyrrolo[2,3-c]pyrrole.
-
Reagent : Methanesulfonyl chloride (1.2 eq).
-
Conditions : Et₃N (2 eq), CH₂Cl₂, 0°C → RT, 2 hours.
Key Consideration : Excess base prevents N-over-sulfonation.
Fragment Coupling Strategies
Suzuki-Miyaura Cross-Coupling
Buchwald-Hartwig Amination
-
Substrate : 2-Chloro-5-(trifluoromethyl)pyridine.
-
Amine : 1-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole.
-
Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), NaOtBu (2 eq), toluene, 100°C, 24 hours.
Table 2 : Comparison of Coupling Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Mild conditions, scalability | Requires boronic ester synthesis | 60–65 |
| Buchwald-Hartwig | Direct C–N bond formation | High catalyst loading | 55–60 |
Purification and Characterization
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine?
- Methodology : The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) to introduce the trifluoromethylpyridine moiety. Key steps include:
- Functionalization of the pyrrolopyrrole core with methanesulfonyl groups using NaH and TsCl in THF .
- Coupling with boronic acid derivatives under Pd(PPh₃)₄ catalysis in toluene/EtOH/H₂O mixtures .
- Validation : Structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) is critical. PubChem provides reference spectral data for comparison .
Q. How is the compound’s purity assessed, and what analytical techniques are recommended?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to resolve impurities .
- LC-MS : Combines separation with mass confirmation to detect trace byproducts .
- Elemental Analysis : Verify stoichiometry (C, H, N, S) to ensure synthetic accuracy .
Q. What are the key structural features influencing this compound’s reactivity?
- The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the pyridine ring. The octahydropyrrolopyrrole system introduces steric hindrance, affecting nucleophilic substitution rates. Methanesulfonyl groups improve solubility in polar solvents .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for this compound?
- Root Causes : Variability often arises from catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂), reaction temperature (90°C vs. 105°C), or moisture sensitivity of intermediates .
- Resolution :
- Conduct control experiments with anhydrous solvents and inert atmospheres.
- Optimize catalyst-to-substrate ratios using design-of-experiments (DoE) approaches .
Q. What strategies are effective for optimizing stereochemical control during synthesis?
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-pyrrolidine derivatives) or asymmetric hydrogenation with Ru-BINAP catalysts .
- Analytical Support : Employ chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) to confirm enantiopurity .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodology :
- Synthesize analogs with variations in the pyrrolopyrrole core (e.g., substituent size, polarity) or pyridine ring (e.g., CF₃ vs. Cl).
- Evaluate bioactivity (e.g., enzyme inhibition assays) and correlate with computational models (docking, QSAR) .
- Data Interpretation : Use multivariate analysis to distinguish electronic vs. steric effects .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Challenges : Exothermic reactions during sulfonylation and Pd catalyst removal .
- Solutions :
- Implement flow chemistry for heat-sensitive steps.
- Use scavenger resins (e.g., QuadraSil MP) to remove residual Pd .
Data Contradiction and Troubleshooting
Q. How to resolve discrepancies between computational and experimental solubility data?
- Approach :
- Validate computational predictions (e.g., COSMO-RS) with shake-flask experiments in buffered solutions (pH 1–7).
- Account for polymorphic forms via X-ray diffraction (XRPD) .
Q. Why do biological assays show inconsistent activity across different batches?
- Potential Factors :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
